molecular formula C5H7BrO B13104239 4-Bromo-pent-4-enal CAS No. 36884-29-4

4-Bromo-pent-4-enal

Cat. No.: B13104239
CAS No.: 36884-29-4
M. Wt: 163.01 g/mol
InChI Key: HWNIKMWOKPJLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-pent-4-enal is an organic compound with the molecular formula C5H7BrO It is characterized by the presence of a bromine atom attached to a pentenal structure, which includes a double bond between the fourth and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-pent-4-enal can be synthesized through several methods. One common approach involves the bromination of pent-4-enal. This reaction typically requires the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-pent-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: 4-Bromo-pentanoic acid

    Reduction: 4-Bromo-pent-4-enol

    Substitution: Various substituted pent-4-enal derivatives depending on the nucleophile used

Scientific Research Applications

4-Bromo-pent-4-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    4-Chloro-pent-4-enal: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoro-pent-4-enal: Contains a fluorine atom in place of bromine.

    4-Iodo-pent-4-enal: Features an iodine atom instead of bromine.

Uniqueness: 4-Bromo-pent-4-enal is unique due to the specific reactivity imparted by the bromine atom. Bromine is more reactive than chlorine and fluorine but less so than iodine, providing a balance of reactivity and stability that can be advantageous in certain chemical reactions and applications.

Properties

CAS No.

36884-29-4

Molecular Formula

C5H7BrO

Molecular Weight

163.01 g/mol

IUPAC Name

4-bromopent-4-enal

InChI

InChI=1S/C5H7BrO/c1-5(6)3-2-4-7/h4H,1-3H2

InChI Key

HWNIKMWOKPJLHW-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.